molecular formula C10H7F3N2O B8556406 5-Trifluoromethyl-4-phenyl-3-aminoisoxazole

5-Trifluoromethyl-4-phenyl-3-aminoisoxazole

Cat. No. B8556406
M. Wt: 228.17 g/mol
InChI Key: JNSKNJWSOTXIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethyl-4-phenyl-3-aminoisoxazole is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
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properties

Product Name

5-Trifluoromethyl-4-phenyl-3-aminoisoxazole

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

4-phenyl-5-(trifluoromethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-7(9(14)15-16-8)6-4-2-1-3-5-6/h1-5H,(H2,14,15)

InChI Key

JNSKNJWSOTXIOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A crude product was obtained according to the same procedure as described in Example 1 except that α-(trifluoroacetyl)phenylacetonitrile (23.12 g, 0.10 mole) was used. Crude yield: 3.69 g (16.2%). According to the measurement of NMR, it was found that this compound contained 83.2% of the title compound and 11.8% of 3-trifluoromethyl-4-phenyl-5-aminoisoxazole. The crude product was purified by column chromatography on silica gel as described in Example 1 to give the title compound (3.06 g, 13.4%) as colorless crystals, m.p. 91.5°-92.0° C.
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23.12 g
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0 (± 1) mol
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Yield
83.2%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, dry tetrahydrofuran (90 ml) was added to diisopropylamine (14.5 ml, 0.105 mole, 5.23 mole) and then to the solution was added a 15% solution of butyllithium in n-hexane (64 ml, 0.100 mole, 5.0 eq.) with cooling below 0° C. After keeping the mixture at 0° C. for 30 minutes, it was cooled at -75° C. The mixture of t-butyl trifluoroacetate (10.21 g, 0.0600 mole, 3 eq.), phenylacetamide oxime (3.00 g, 0.0200 mole) and dry tetrahydrofuran (45 ml) was added dropwise, keeping the mixture below -72° C. After the mixture was stirred at -75° C. for 1 hour, it was allowed to warm to room temperature over 1 hour. To the mixture was added 10% hydrochloric acid (90 ml, 0.246 mole) and refluxed for 2.5 hours. The reaction mixure was distilled under reduced pressure to remove tetrahydrofuran and n-hexane. The resulting residue was adjusted above pH 13 with a 48% solution of sodium hydroxide and extracted with methylene chloride. After the extract was dried with anhydrous sodium sulfate, the solvent was distilled off. The resulting residue was purified by column chromatography on alumina and silica gel to give the title compound (0.60 g, 13.1%). This product was recrystallized from cyclohexane to give colorless needles, m.p. 92.0°-93.0° C. The structure of this compound was confirmed by IR, NMR and UV.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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64 mL
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reactant
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10.21 g
Type
reactant
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Quantity
3 g
Type
reactant
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Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
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reactant
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Quantity
14.5 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
13.1%

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